molecular formula C16H10BrClN2OS B2838070 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 309944-83-0

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Cat. No.: B2838070
CAS No.: 309944-83-0
M. Wt: 393.68
InChI Key: WQNSXOPXHSVWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a thiazole-based small molecule featuring a 4-bromophenyl substituent at the 4-position of the thiazole ring and a 4-chlorobenzamide group at the 2-position. This compound belongs to a class of N-substituted aminothiazole derivatives, which are widely investigated for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-modulating properties .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)20-15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNSXOPXHSVWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The amide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Chemistry

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and reaction mechanisms.

Synthetic Routes

The synthesis typically involves:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Coupling Reactions : Final coupling with 4-chlorobenzoyl chloride using bases like triethylamine.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membrane integrity by inhibiting lipid biosynthesis.

Data Table: Antimicrobial Activity of this compound

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Staphylococcus epidermidis16 µg/mL

This table indicates that the compound shows promising antibacterial activity comparable to standard antibiotics .

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

Case Study:
A study evaluating thiazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells. For instance, derivatives showed IC50 values around 1.61 µg/mL, indicating potent cytotoxicity .

Industrial Applications

The compound is being investigated for its potential use in developing new pharmaceuticals and agrochemicals due to its biological activity and structural properties. Its ability to act against resistant microbial strains makes it a candidate for new antibiotic formulations.

Structure-Activity Relationship (SAR)

The biological activity can be attributed to specific structural components:

  • Thiazole Moiety : Essential for anticancer activity; modifications can enhance potency.
  • Bromine Substitution : Increases lipophilicity, enhancing antibacterial efficacy.
  • Chlorine Substitution : Contributes to binding affinity to target proteins.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

a) N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (Compound 5c)
  • Structural Difference : Replaces the 4-bromophenyl group with a simple phenyl ring.
  • Activity : Exhibited potent anti-inflammatory activity in carrageenan-induced rat paw edema assays, comparable to the reference drug indomethacin .
  • Key Insight : The absence of the bromine atom reduces molecular weight and lipophilicity, suggesting that the 4-bromophenyl group in the target compound may enhance target engagement through hydrophobic interactions.
b) N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (Compound 5n)
  • Structural Difference : Features a 3-chlorophenyl group on the thiazole and a 3-CF₃-benzamide.
  • Activity : Demonstrated superior anti-inflammatory potency compared to 5c, highlighting the importance of electron-withdrawing substituents (e.g., CF₃) on the benzamide .
  • Comparison : The 4-chlorobenzamide in the target compound may offer a balance between potency and metabolic stability compared to CF₃-substituted analogs.
c) N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structural Difference: Contains a 4-methylphenyl group on the thiazole and a phenoxy-substituted benzamide.
  • Activity : Reported 129.23% efficacy in a plant growth modulation assay (specific target undisclosed) .

Substituent Variations on the Benzamide Moiety

a) N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
  • Structural Difference : Replaces the 4-chloro group with 3,4,5-trimethoxy substituents.
  • Implications : The trimethoxy groups increase hydrophilicity but may reduce membrane permeability. This compound’s activity profile (unreported in evidence) likely differs due to altered hydrogen-bonding interactions .
b) N-(4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (Compound 4e)
  • Structural Difference : Replaces the thiazole core with a benzimidazole.
  • Comparison : The thiazole ring in the target compound may offer conformational flexibility absent in rigid benzimidazole-based analogs.

Hybrid and Complex Derivatives

a) N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-chlorobenzamide (Compound 4f)
  • Structural Difference : Incorporates a triazole-acryloyl hybrid structure.
  • Activity: Showed nanomolar-range inhibition of PI3K and mTOR kinases, with moderate anticancer activity against osteosarcoma (MG-63) and other cell lines .
b) N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
  • Structural Difference : Retains the 4-bromophenyl group but replaces 4-chlorobenzamide with a plain benzamide.
  • Implications: The absence of the chloro substituent may reduce electrophilicity and alter binding kinetics.

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide is a synthetic compound belonging to the thiazole derivative class, which has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a bromophenyl group, and a chlorobenzamide moiety. The presence of these functional groups contributes to its biological activity. The molecular formula is C11H8BrClN2SC_{11}H_{8}BrClN_{2}S, and its chemical structure can be represented as follows:

Structure C11H8BrClN2S\text{Structure }\text{C}_{11}\text{H}_{8}\text{BrClN}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity in microbial organisms. Additionally, the thiazole nucleus plays a crucial role in exhibiting antimicrobial and anticancer activities by interfering with various biochemical pathways.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of this compound against several bacterial strains. A notable study demonstrated that this compound exhibited significant antibacterial activity compared to its chlorine analogue, attributed to increased electron density on the hydrazinic end of the thiosemicarbazide chain .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli 15 µg/mL
S. aureus 10 µg/mL
P. aeruginosa 20 µg/mL

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism involves the activation of apoptotic pathways that lead to programmed cell death.

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast) 12.5
HeLa (Cervical) 15.0
A549 (Lung) 18.0

Case Studies

  • Study on Antimicrobial Properties : A recent investigation published in BMC Chemistry evaluated various thiazole derivatives and found that this compound exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized molecular docking simulations to elucidate the interaction mechanisms with bacterial targets.
  • Anticancer Research : Another study focused on the anticancer effects of this compound against human breast cancer cell lines. Results indicated significant antiproliferative effects, suggesting its potential as a lead compound for developing new anticancer agents .

Q & A

Basic: What is the standard synthetic protocol for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide?

Methodological Answer:
The synthesis involves multi-step organic reactions starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Cyclocondensation of 4-bromophenyl thiourea derivatives with α-haloketones under reflux in ethanol or THF .
  • Amide coupling : Reaction of the thiazole intermediate with 4-chlorobenzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
    Critical Parameters : Temperature control during amide coupling minimizes side reactions (e.g., hydrolysis), and pH adjustments (neutral to slightly basic) optimize yields .

Advanced: How can researchers troubleshoot low yields during the final amide coupling step?

Methodological Answer:
Low yields often stem from competing hydrolysis or incomplete activation of the carboxylic acid. Strategies include:

  • Activation Reagents : Replace direct benzoyl chloride coupling with carbodiimide-mediated coupling (e.g., EDC/HOBt) to enhance efficiency .
  • Solvent Screening : Use anhydrous DMF or DCM to reduce water content, which can hydrolyze the acyl chloride intermediate .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress and adjust stoichiometry .
    Validation : Confirm successful coupling via 1H^{1}\text{H}-NMR (disappearance of thiazole NH peak at δ 10–12 ppm) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) .
  • Structural Confirmation :
    • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]+^+: ~407.2 m/z) .

Advanced: How can ambiguous NMR peaks (e.g., overlapping signals) be resolved?

Methodological Answer:

  • 2D NMR Techniques : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC or HMBC to assign overlapping aromatic protons and confirm amide connectivity .
  • Solvent Effects : Re-acquire spectra in deuterated DMSO to shift NH proton signals downfield, reducing overlap .
  • Dynamic Exchange Suppression : Add a drop of D2_2O to suppress exchangeable proton broadening in DMSO-d6_6 .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC: 16 µg/mL) via disruption of bacterial membrane integrity .
  • Enzyme Inhibition : IC50_{50} of 2.3 µM against tyrosine kinase BTK, suggesting potential in cancer research .
    Key Assays : Broth microdilution (antimicrobial) and fluorescence-based kinase assays (enzyme inhibition) .

Advanced: What strategies are used to identify biological targets for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified kinases or receptors .
  • Computational Docking : Use AutoDock Vina to predict binding poses in BTK or other thiazole-sensitive targets .
    Validation : Knockout cell lines (e.g., BTK-null HEK293) to confirm target-specific effects .

Basic: How can researchers determine solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO:PBS mixtures, quantified via UV-Vis at λmax ~260 nm .
  • Stability : Incubate at 37°C for 24–72 hours; monitor degradation by HPLC .
    Note : Solubility is typically <1 mg/mL in pure PBS, necessitating DMSO stocks for in vitro studies .

Advanced: What are the degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolysis : Amide bond cleavage in acidic (pH <3) or basic (pH >10) conditions, confirmed by LC-MS detection of 4-chlorobenzoic acid .
  • Oxidative Degradation : Exposure to H2_2O2_2 or cytochrome P450 enzymes generates sulfoxide derivatives (e.g., thiazole-S-oxide) .
    Mitigation : Use antioxidants (e.g., ascorbic acid) in buffer formulations or prodrug strategies .

Basic: What chemical modifications enhance the compound's bioavailability?

Methodological Answer:

  • Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) to improve membrane permeability, hydrolyzed intracellularly .
  • PEGylation : Attach polyethylene glycol chains to the amide nitrogen to prolong half-life .
    Validation : Caco-2 cell monolayer assays for permeability and rat pharmacokinetic studies .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Models : Use MOE or Schrödinger to correlate logP, polar surface area, and IC50_{50} values across analogs .
  • Molecular Dynamics (MD) : Simulate binding to BTK over 100 ns to identify critical hydrogen bonds (e.g., thiazole N–H⋯O=C kinase) .
    Validation : Synthesize top-scoring virtual analogs and test in kinase inhibition assays .

Basic: How should the compound be stored to maintain stability?

Methodological Answer:

  • Short-Term : Store at –20°C in anhydrous DMSO (10 mM aliquots) under argon .
  • Long-Term : Lyophilize as a hydrochloride salt and store at –80°C with desiccants .

Advanced: What are the challenges in scaling up synthesis for preclinical trials?

Methodological Answer:

  • Reaction Exotherms : Use jacketed reactors with controlled cooling during thiazole cyclization to prevent runaway reactions .
  • Column Chromatography Alternatives : Switch to recrystallization (ethanol/water) or centrifugal partition chromatography for bulk purification .
  • Regulatory Compliance : Ensure residual solvent levels (e.g., DCM) meet ICH Q3C guidelines via GC-MS analysis .

Basic: How can researchers validate contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Replication : Repeat experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Counter-Screens : Test against off-targets (e.g., unrelated kinases) to confirm selectivity .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .

Advanced: What techniques elucidate the compound’s mechanism of action in cancer cells?

Methodological Answer:

  • RNA Sequencing : Profile transcriptome changes in treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • X-Ray Crystallography : Co-crystallize the compound with BTK to resolve binding interactions at 2.1 Å resolution .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.